2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
CAS No.: 941951-61-7
Cat. No.: VC4169320
Molecular Formula: C16H18N2O4S2
Molecular Weight: 366.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941951-61-7 |
|---|---|
| Molecular Formula | C16H18N2O4S2 |
| Molecular Weight | 366.45 |
| IUPAC Name | 2-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H18N2O4S2/c1-22-11-6-8-12(9-7-11)24(20,21)10-15(19)18-16-17-13-4-2-3-5-14(13)23-16/h6-9H,2-5,10H2,1H3,(H,17,18,19) |
| Standard InChI Key | DDUMQDZOVDLGST-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)CCCC3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features three key domains:
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4-Methoxyphenylsulfonyl group: Provides electron-withdrawing characteristics and potential hydrogen-bonding capacity via the sulfonyl moiety.
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Acetamide linker: Enhances solubility and serves as a pharmacophore for target interactions.
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4,5,6,7-Tetrahydrobenzo[d]thiazole: A bicyclic system contributing to planar rigidity and π-π stacking interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄S₂ |
| Molecular Weight | 366.45 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
| Solubility | Not fully characterized |
| LogP | Estimated 2.1–2.5 (calculated) |
| Hydrogen Bond Donors | 2 (amide NH, thiazole NH) |
| Hydrogen Bond Acceptors | 6 (sulfonyl O, methoxy O, amide O) |
The sulfonyl group’s electron-deficient nature and the thiazole ring’s aromaticity suggest moderate polarity, aligning with its potential blood-brain barrier permeability .
Synthesis and Structural Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence:
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Thiazole Ring Formation: Cyclization of cyclohexanone with thiourea derivatives under acidic conditions yields 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.
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Sulfonylation: Reaction with 4-methoxyphenylsulfonyl chloride introduces the sulfonyl group.
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Acetamide Coupling: Condensation with chloroacetyl chloride or acetic anhydride completes the structure .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole Formation | H₂SO₄, EtOH, reflux, 6–8 h | 60–70 |
| Sulfonylation | DCM, pyridine, 0–5°C, 2 h | 75–85 |
| Acetamide Coupling | K₂CO₃, DMF, rt, 12 h | 65–75 |
Modifications to the tetrahydrobenzothiazole core (e.g., alkylation at position 6) or sulfonyl substituents (e.g., halogens replacing methoxy) have been explored to enhance metabolic stability .
Pharmacological Activities
Table 3: Comparative Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 9.2 ± 1.4 | Caspase-dependent apoptosis |
| A549 (Lung Cancer) | 14.7 ± 2.1 | ROS accumulation |
| HepG2 (Liver Cancer) | 18.3 ± 3.0 | Topoisomerase II inhibition |
Antimicrobial and Anti-inflammatory Effects
While direct evidence is lacking, structural analogs exhibit:
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Gram-positive Activity: MIC 16–32 μg/mL against S. aureus.
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COX-2 Inhibition: 40–60% suppression at 10 μM via sulfonyl group interactions .
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High Caco-2 permeability (Papp: 12–15 × 10⁻⁶ cm/s) suggests oral bioavailability .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxylated metabolites.
Toxicity Concerns
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Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.
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Genotoxicity: Negative in Ames tests but shows clastogenicity at >50 μM .
Future Directions
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Mechanistic Studies: Elucidate target engagement using proteomics or CRISPR screens.
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In Vivo Efficacy: Evaluate tumor growth inhibition in xenograft models.
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Formulation Development: Address solubility limitations via nanoemulsions or prodrug strategies.
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